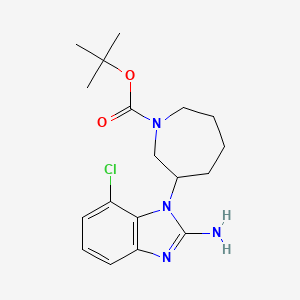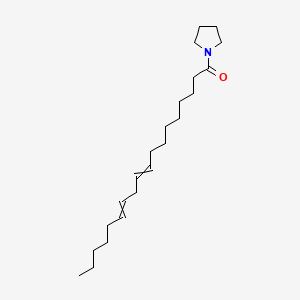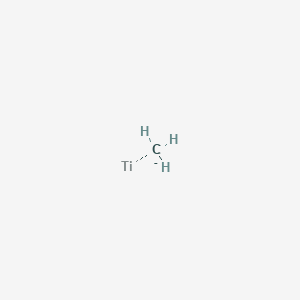
Titanium(IV) carbide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium(IV) carbide, also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness (Mohs 9–9.5), high melting point (3,160°C), and excellent thermal and electrical conductivity. This compound appears as a black powder and has a face-centered cubic crystal structure similar to sodium chloride . Titanium carbide is found in nature as the rare mineral khamrabaevite .
准备方法
Titanium(IV) carbide can be synthesized using various methods, including:
Carbothermic Reduction: This involves reducing titanium dioxide (TiO₂) with carbon at high temperatures.
Chemical Vapor Deposition (CVD): In this method, titanium tetrachloride (TiCl₄) reacts with methane (CH₄) at high temperatures to produce titanium carbide and hydrogen chloride (HCl).
Self-Propagating High-Temperature Synthesis (SHS): This involves an exothermic reaction between titanium and carbon powders, which propagates through the reactant mixture, forming titanium carbide.
Mechanical Alloying: This method involves milling titanium and carbon powders together to produce titanium carbide.
化学反应分析
Titanium(IV) carbide undergoes various chemical reactions, including:
Reduction: It can be reduced to titanium metal using strong reducing agents like sodium or magnesium.
Substitution: Titanium carbide can react with other carbides to form solid solutions, such as tungsten carbide-titanium carbide (WC-TiC) mixtures.
Common reagents used in these reactions include oxygen for oxidation, sodium or magnesium for reduction, and other metal carbides for substitution reactions. The major products formed include titanium dioxide, titanium metal, and various carbide mixtures.
科学研究应用
Titanium(IV) carbide has a wide range of scientific research applications:
作用机制
The mechanism by which titanium(IV) carbide exerts its effects involves its high hardness and thermal stability. The strong orbital hybridization between the titanium d-orbital and the carbon 2p-orbital contributes to its high hardness . In catalytic applications, titanium carbide provides active sites for reactions, enhancing reaction rates and selectivity .
相似化合物的比较
Titanium(IV) carbide is often compared with other refractory carbides, such as:
Tungsten Carbide (WC): Both have high hardness and are used in cutting tools, but tungsten carbide is more brittle.
Vanadium Carbide (VC): Similar to titanium carbide, vanadium carbide is used in hard alloys and as a catalyst.
Zirconium Carbide (ZrC): This compound has similar properties but is less commonly used due to its higher cost.
This compound stands out due to its unique combination of high hardness, thermal stability, and electrical conductivity, making it suitable for a wide range of advanced applications.
属性
分子式 |
CH3Ti- |
|---|---|
分子量 |
62.902 g/mol |
IUPAC 名称 |
carbanide;titanium |
InChI |
InChI=1S/CH3.Ti/h1H3;/q-1; |
InChI 键 |
NGHAJLKGHGJFDM-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


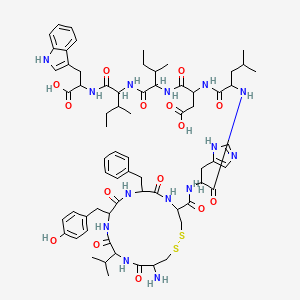
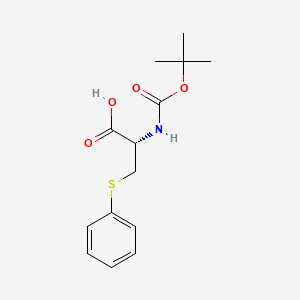
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)-, (2R)-](/img/structure/B13393112.png)
![tert-butyl-[[5-fluoro-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]oxy]-diphenylsilane](/img/structure/B13393113.png)
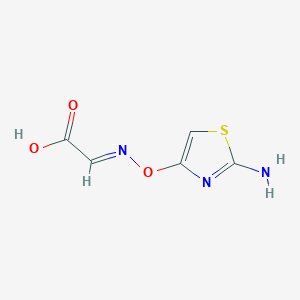
![N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide](/img/structure/B13393124.png)
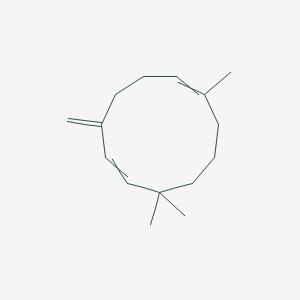
![(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-szabicyclo[3.1.0]hexane](/img/structure/B13393135.png)
![Cyclohexanebutanoicacid, a-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(aR)-](/img/structure/B13393138.png)
![Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)](/img/structure/B13393140.png)
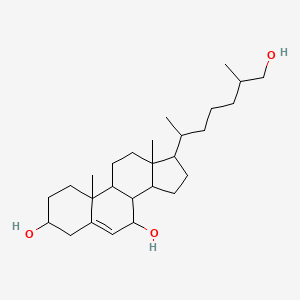
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)
